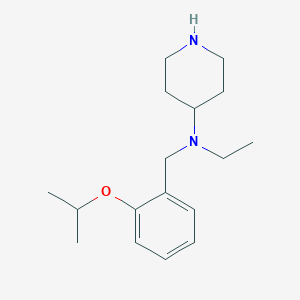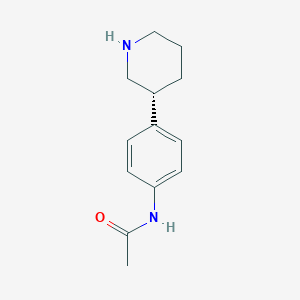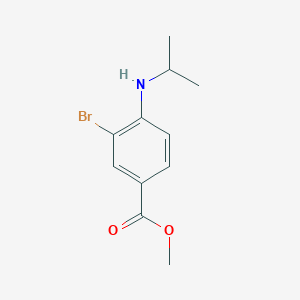
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine typically involves the reaction of piperidine with an appropriate benzyl halide under basic conditions. The process may include steps such as:
N-Alkylation: Piperidine is reacted with ethyl iodide in the presence of a base like sodium hydride to form N-ethylpiperidine.
Benzylation: The N-ethylpiperidine is then reacted with 2-isopropoxybenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. These methods are designed to be scalable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer activity.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine is unique due to its specific structural features, such as the presence of the isopropoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C17H28N2O |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N-ethyl-N-[(2-propan-2-yloxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H28N2O/c1-4-19(16-9-11-18-12-10-16)13-15-7-5-6-8-17(15)20-14(2)3/h5-8,14,16,18H,4,9-13H2,1-3H3 |
InChI-Schlüssel |
HWTZAYRNNJRATN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1OC(C)C)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)




![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)





